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# Structural Biology of K-Ras G12C Covalent Inhibition: A Technical Guide

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Compound of Interest					
Compound Name:	K-Ras G12C-IN-2				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology governing the interaction between the oncogenic K-Ras G12C mutant and its covalent inhibitors. While specific public data for a compound designated "K-Ras G12C-IN-2" is not available, this document will focus on the well-characterized principles of this drug class, using data from extensively studied inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849) as illustrative examples. We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows.

## The K-Ras Signaling Pathway

The KRAS gene encodes the K-Ras protein, a small GTPase that functions as a molecular switch in cellular signaling.[1][2] As part of the RAS/MAPK pathway, K-Ras relays extracellular signals to the nucleus, thereby regulating critical cellular processes like proliferation, differentiation, and survival.[1][3][4]

The activity of K-Ras is tightly controlled by its nucleotide-bound state. It is 'ON' when bound to guanosine triphosphate (GTP) and 'OFF' when bound to guanosine diphosphate (GDP).[2][3][5] The transition between these states is regulated by two main classes of proteins:

• Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as SOS1, promote the release of GDP, allowing GTP to bind and activate K-Ras.[5]



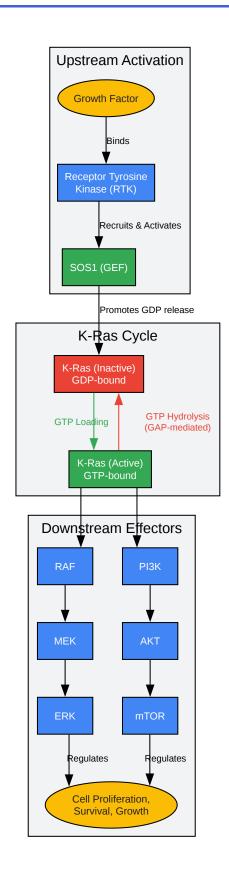




 GTPase Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of K-Ras, accelerating the hydrolysis of GTP to GDP and thus inactivating the protein.[3]

Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the ability of K-Ras to hydrolyze GTP, leading to a constitutively active state and uncontrolled downstream signaling, which drives tumor growth.[6][7][8] The primary downstream effector pathways include the RAF-MEK-ERK and the PI3K-AKT-mTOR cascades.[3][4][5]





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K-Ras signaling pathway activation and downstream effectors.



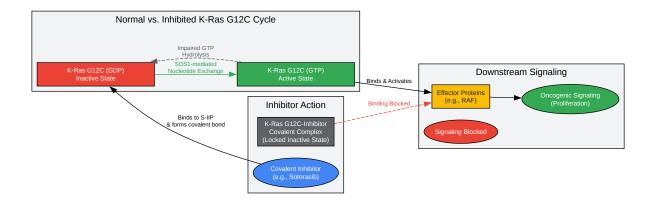
# Mechanism of K-Ras G12C Covalent Inhibition

The G12C mutation introduces a reactive cysteine residue that has become the primary target for a new class of covalent inhibitors. [6][9] These drugs operate through a unique mechanism:

- State-Dependent Binding: The inhibitors are designed to specifically recognize and bind to K-Ras G12C when it is in the inactive, GDP-bound state.[10][11][12]
- Allosteric Pocket Formation: The binding occurs in a previously unrecognized, transiently available allosteric pocket located beneath the effector-binding Switch-II region (S-IIP).[6][7]
   [13]
- Covalent Bond Formation: Once non-covalently bound within the S-IIP, an electrophilic
  "warhead" on the inhibitor (commonly an acrylamide) is positioned to form an irreversible
  covalent bond with the thiol group of the mutant Cysteine-12.[6][9]
- Trapping the Inactive State: This covalent modification locks K-Ras G12C in its inactive conformation.[13][14] It disrupts the protein's ability to interact with GEFs like SOS1, thereby preventing its reloading with GTP.[15] Furthermore, the conformational changes induced by the inhibitor impair the binding of downstream effectors like RAF kinase.[6][7]

By trapping the oncoprotein in an 'off' state, these inhibitors effectively shut down the aberrant downstream signaling that drives cancer cell proliferation.





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Mechanism of K-Ras G12C covalent inhibition.

# Quantitative Data for Representative K-Ras G12C Inhibitors

The efficacy of covalent inhibitors is characterized by several key parameters: their reversible binding affinity (Ki or KD), the rate of covalent bond formation (kinact), and the overall inactivation efficiency (kinact/Ki). Cellular activity is typically measured by the half-maximal inhibitory concentration (IC50).



Parameter	Sotorasib (AMG510)	Adagrasib (MRTX849)	Divarasib	ARS-853	Reference Compound 1
Binding Affinity (KD)	~10 µM (for binding event)	-	-	36.0 ± 0.7 μM	-
Inactivation Efficiency (kinact/Ki)	-	-	Enhanced covalent target engagement	-	501 M-1 s-1
Cellular Potency (IC50)	-	4.7 nM (MIAPACA2 cells)	-	-	-
PDB ID	7JRP	6UT0	8S9H	5F2E	-
Reference(s)	[13][16]	[10]	[17]	[13][18][19]	[9]

Note: Direct comparative data is often limited by differing experimental conditions across publications. The table summarizes available data points from the search results.

# **Experimental Protocols**

The structural and functional characterization of K-Ras G12C inhibitors relies on a suite of biophysical and biochemical techniques.

A general protocol for obtaining recombinant K-Ras G12C for in vitro studies involves:

- Cloning: The human K-Ras gene (residues 1-166 or similar constructs) with the G12C mutation is cloned into an expression vector (e.g., pET-28a) with an N-terminal His-tag for purification.[20]
- Expression: The plasmid is transformed into E. coli cells (e.g., BL21(DE3)). Protein
  expression is induced with IPTG at a reduced temperature (e.g., 18-30°C) to improve protein
  solubility.[21]

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- Lysis & Purification: Cells are harvested and lysed. The protein is purified from the cleared lysate using Ni-NTA affinity chromatography. [20]
- Tag Cleavage: The His-tag is often removed by protease cleavage (e.g., thrombin) followed by a second Ni-NTA column pass to separate the tagless protein.[20]
- Nucleotide Loading: The purified protein is loaded with the desired nucleotide (typically GDP)
  by incubation with a molar excess of the nucleotide in the presence of a chelating agent like
  EDTA to facilitate exchange, followed by the addition of excess MgCl2 to lock the nucleotide
  in place.
- Final Purification: A final size-exclusion chromatography step is used to obtain a highly pure and homogenous protein sample for downstream applications.[15]

Determining the high-resolution structure of the K-Ras G12C-inhibitor complex is crucial for understanding the binding mode.

- Complex Formation: Purified, GDP-loaded K-Ras G12C is incubated with a molar excess of the covalent inhibitor to ensure complete adduction. The formation of the covalent complex is verified by mass spectrometry.
- Crystallization: The protein-inhibitor complex is concentrated and used in crystallization screening trials. The hanging drop vapor diffusion method is commonly employed, where the protein complex is mixed with a reservoir solution containing precipitants (e.g., PEG, salts).
   [15] For example, one condition reported for a K-Ras G12C complex involved 5% PEG400, 2 M (NH4)2SO4, and 0.1 M HEPES pH 7.5.[15]
- Data Collection: Crystals are cryoprotected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[18]
- Structure Solution and Refinement: The structure is solved using molecular replacement with a known K-Ras structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[8][18]

SPR is a powerful technique for measuring the kinetics of both the reversible binding and the covalent reaction.

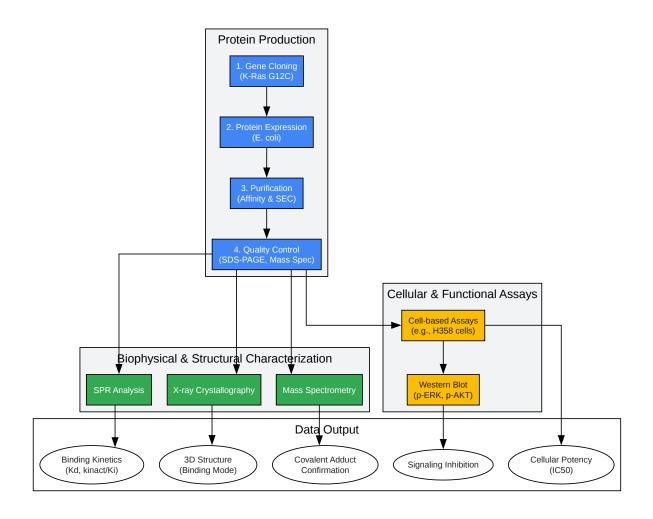
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- Chip Preparation: K-Ras G12C protein is immobilized on a sensor chip surface. A common method is to use a biotinylated version of K-Ras which can be captured on a streptavidincoated chip.[20]
- Binding Analysis: The inhibitor (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time.
- Kinetic Parameter Determination:
  - Reversible Binding (kon, koff, KD): The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[22]
  - Covalent Inactivation (kinact/Ki): For covalent inhibitors, a two-step reaction model is used. The data is analyzed to determine the inactivation efficiency (kinact/Ki), which represents the overall rate of covalent modification.[20][22] This provides a more accurate measure of potency for irreversible inhibitors than a simple IC50.[20]





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Workflow for characterization of K-Ras G12C covalent inhibitors.



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